(3,6-Dihydro-2H-pyran-4-YL)boronic acid

Vue d'ensemble

Description

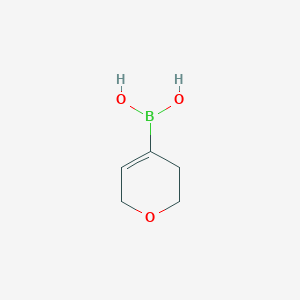

(3,6-Dihydro-2H-pyran-4-YL)boronic acid is an organic compound with the molecular formula C5H9BO3 It is a boronic acid derivative featuring a pyran ring, which is a six-membered ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3,6-Dihydro-2H-pyran-4-YL)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of 3,6-dihydro-2H-pyran with borane reagents, followed by oxidation to yield the boronic acid. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition of the borane intermediates.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems also allows for scalable production, making it feasible for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions

(3,6-Dihydro-2H-pyran-4-YL)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid to borane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Borate esters and boronic anhydrides.

Reduction: Borane derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Applications

-

Intermediate for Organic Synthesis:

- (3,6-Dihydro-2H-pyran-4-YL)boronic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the preparation of complex molecules through cross-coupling reactions like Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds .

- Preparation of Bioactive Compounds:

Pharmacological Applications

-

Antiviral and Antibacterial Agents:

- Research indicates that pyran derivatives, including those involving this compound, exhibit antiviral properties against diseases such as HIV and hepatitis C. The structural framework of pyrans has been linked to various biological activities, making them potential candidates for therapeutic agents .

- Anti-inflammatory Activities:

Agrochemical Applications

- Insecticides and Herbicides:

Case Study 1: Synthesis of Pyrrolotriazine-Based IRAK4 Inhibitors

In a study focused on developing IRAK4 inhibitors for potential cancer therapies, this compound was employed as a key building block. The reaction conditions were optimized to yield high purity compounds that demonstrated significant biological activity against cancer cell lines .

Case Study 2: Electrophilic Fluoroalkylthiolation

A novel method utilizing this compound in electrophilic fluoroalkylthiolation reactions was reported. This method allowed for the efficient synthesis of difluoromethylthiolated derivatives with potential applications in drug development. The scalability of the reaction was confirmed with yields reaching up to 75% on a gram scale .

Mécanisme D'action

The mechanism of action of (3,6-Dihydro-2H-pyran-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and receptor modulators, where the compound can selectively bind to active sites or receptor domains, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3,6-Dihydro-2H-pyran-4-yl)trifluoroborate

- (3,6-Dihydro-2H-pyran-4-yl)trifluoromethanesulfonate

- 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

(3,6-Dihydro-2H-pyran-4-YL)boronic acid is unique due to its specific structural features, which include the pyran ring and the boronic acid group. These features confer distinct reactivity and binding properties, making it a valuable compound in various synthetic and research applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and form stable complexes with diols sets it apart from other boronic acid derivatives.

Activité Biologique

(3,6-Dihydro-2H-pyran-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits notable reactivity owing to its boronic acid functional group. This group allows the compound to interact with various biomolecules, particularly enzymes and proteins.

- Enzyme Inhibition : It has been shown to act as an inhibitor of serine proteases by forming covalent bonds with the active site serine residue. This interaction is critical for studying enzyme kinetics and developing novel enzyme inhibitors .

- Carbohydrate Binding : The compound can also interact with carbohydrate-binding proteins like lectins due to its affinity for diol-containing molecules .

2. Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. For example, it can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and alterations in gene expression .

- Cell Cycle Impact : The compound has been implicated in affecting cell cycle progression and apoptosis, indicating its potential role in cancer therapy .

3. Molecular Mechanisms

The molecular mechanisms by which this compound exerts its effects include:

- Covalent Bond Formation : The compound's boron atom can form covalent bonds with active site residues of enzymes such as serine or threonine, leading to inhibition of enzymatic activity .

- Gene Expression Modulation : It can affect transcription factors and other regulatory proteins, thereby modulating gene expression .

4. Therapeutic Applications

Research indicates potential therapeutic applications for this compound across various fields:

- Cancer Therapy : Due to its ability to inhibit proteasomes and influence cell cycle dynamics, it is being studied as a potential anticancer agent .

- Antiviral Activity : Some studies suggest that derivatives of boronic acids exhibit antiviral properties by acting as competitive inhibitors of viral proteases .

Table 1: Summary of Biological Activities

Case Study: Proteasome Inhibition

In a study examining the effects of this compound on U266 cells (a human myeloma cell line), it was found that the compound effectively halted cell cycle progression at the G2/M phase. This led to significant growth inhibition in cancer cells, highlighting its potential application in oncology .

Propriétés

IUPAC Name |

3,6-dihydro-2H-pyran-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO3/c7-6(8)5-1-3-9-4-2-5/h1,7-8H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWATSXVUOJOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCOCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635114 | |

| Record name | 3,6-Dihydro-2H-pyran-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002127-60-7 | |

| Record name | 3,6-Dihydro-2H-pyran-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.